molecular formula C17H14O5 B13131390 1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione CAS No. 76696-04-3

1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione

Cat. No.: B13131390
CAS No.: 76696-04-3
M. Wt: 298.29 g/mol
InChI Key: IKMODHJMQKHXAH-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structural formula:

    1-Hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione: C18H14O5\text{C}_{18}\text{H}_{14}\text{O}_5C18​H14​O5​

    .
  • It belongs to the anthraquinone class of compounds, characterized by a common 9,10-dioxoanthracene core.
  • The compound’s name reflects its hydroxyl group (1-hydroxy), two methoxy groups (5,8-dimethoxy), and a methyl group (3-methyl) on the anthracene ring.
  • It has been isolated from various marine-derived fungal genera.
  • Preparation Methods

      Synthetic Routes: The synthetic routes for this compound are not extensively documented. it can be synthesized through various methods, including oxidative processes or enzymatic reactions.

      Industrial Production: Industrial-scale production methods are not widely reported due to its limited commercial use.

  • Chemical Reactions Analysis

      Reactions: can undergo several reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

      Major Products: The products formed depend on the reaction type. For instance, oxidation may yield hydroxyanthraquinones, while reduction could lead to dihydroxyanthracenes.

  • Scientific Research Applications

      Chemistry: Used as a model compound for studying anthraquinone derivatives and their reactivity.

      Biology: Investigated for potential bioactivity, including antimicrobial, antioxidant, and anti-inflammatory effects.

      Medicine: Limited research, but its derivatives may have therapeutic potential.

      Industry: Not widely used industrially due to its scarcity.

  • Mechanism of Action

    • The exact mechanism of action remains elusive, but it likely involves interactions with cellular targets or pathways related to oxidative stress, inflammation, or cell signaling.
  • Comparison with Similar Compounds

      Similar Compounds: Other anthraquinones, such as emodin and chrysophanol, share structural similarities.

      Uniqueness: The presence of the hydroxyl and methoxy groups at specific positions distinguishes it from related compounds.

    Properties

    CAS No.

    76696-04-3

    Molecular Formula

    C17H14O5

    Molecular Weight

    298.29 g/mol

    IUPAC Name

    1-hydroxy-5,8-dimethoxy-3-methylanthracene-9,10-dione

    InChI

    InChI=1S/C17H14O5/c1-8-6-9-13(10(18)7-8)17(20)15-12(22-3)5-4-11(21-2)14(15)16(9)19/h4-7,18H,1-3H3

    InChI Key

    IKMODHJMQKHXAH-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C(=C1)O)C(=O)C3=C(C=CC(=C3C2=O)OC)OC

    Origin of Product

    United States

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